6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine
Overview
Description
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that compounds with a piperidine nucleus, like this one, have been associated with antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization . This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Pharmacokinetics
The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The result of the action of this compound is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing .
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSVZRQXUIDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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